molecular formula C23H21NO2 B12910732 3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole CAS No. 89249-62-7

3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole

Cat. No.: B12910732
CAS No.: 89249-62-7
M. Wt: 343.4 g/mol
InChI Key: OKZDAIQQEIBFAH-UHFFFAOYSA-N
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Description

3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a benzhydryl group and an o-tolyloxy group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: Benzhydryl chloride, o-tolyl alcohol, and hydroxylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the reaction and are easy to remove.

    Temperature and Pressure: Control of temperature and pressure to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the isoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole would depend on its specific interactions with molecular targets. This could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Benzhydryl-5-(p-tolyloxy)-4,5-dihydroisoxazole: Similar structure with a p-tolyloxy group instead of o-tolyloxy.

    3-Benzhydryl-5-(m-tolyloxy)-4,5-dihydroisoxazole: Similar structure with an m-tolyloxy group instead of o-tolyloxy.

Uniqueness

The uniqueness of 3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89249-62-7

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-benzhydryl-5-(2-methylphenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C23H21NO2/c1-17-10-8-9-15-21(17)25-22-16-20(24-26-22)23(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,22-23H,16H2,1H3

InChI Key

OKZDAIQQEIBFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2CC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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